GPR35 Antagonism Inactivity Differentiates This Compound from Reference Antagonist CID2745687
In a BRET‑based GPR35 antagonism assay employing zaprinast as agonist, the target compound showed no significant inhibition at the highest tested concentration (100 µM), classifying it as inactive [1]. In the same assay, the reference antagonist CID2745687 produced robust inhibition at 10 µM, confirming assay sensitivity [1]. The absence of GPR35 activity for the target compound contrasts with the antagonist CID2745687 and may be relevant for investigators seeking to avoid GPR35‑mediated confounding in cellular models.
CID2745687: active ≤10 µM
| Evidence Dimension | Human GPR35 receptor antagonism (BRET biosensor assay) |
|---|---|
| Target Compound Data | Inactive (IC₅₀ > 100 µM) |
| Comparator Or Baseline | CID2745687: active antagonist at 10 µM (IC₅₀ < 10 µM implied) |
| Quantified Difference | Target compound: no inhibition at 100 µM; comparator: inhibition observed at 10 µM (≥10‑fold difference in effective concentration) |
| Conditions | BRET‑based GPR35 antagonism assay; agonist: 300 µM zaprinast; positive control: 10 µM CID2745687; data analysis: ActivityBase 4‑parameter curve fit |
Why This Matters
This direct within‑assay comparison allows researchers to select CID2745687 when GPR35 antagonism is desired and the target compound when GPR35‑silent activity is required, reducing off‑target ambiguity in experimental design.
- [1] SilDrug / ECBD, GPR35 antagonism assay (EOS300038), compound EOS55658 result, https://sildrug.ibb.waw.pl/ecbd/EOS55658/ (accessed 2026-05-10). View Source
